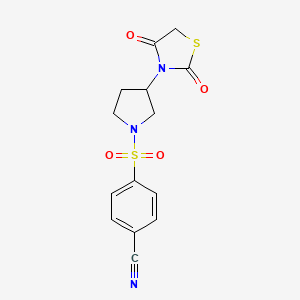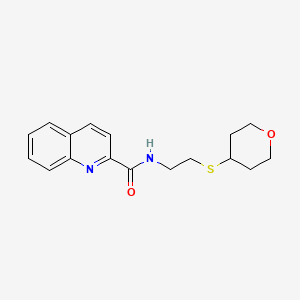![molecular formula C20H20BrN3O3S B2755353 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide CAS No. 422287-61-4](/img/no-structure.png)
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazolin-3-yl group attached to a benzamide moiety via a methylene bridge. The quinazolin-3-yl group contains a bromo substituent and a sulfanylidene group.Scientific Research Applications
Synthesis and Structural Modifications
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide is a compound with a quinazolinone core, a class of compounds known for their versatile chemical and biological properties. Research into similar quinazolinone derivatives has led to the development of novel synthesis methods and structural modifications aimed at enhancing their biological activity and solubility. For example, functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones have been synthesized via intramolecular electrophilic cyclization, showcasing the chemical versatility of the quinazolinone scaffold (N. Kut, M. Onysko, & V. Lendel, 2020).
Antiviral Properties
Quinazolinone derivatives have also been evaluated for their antiviral activities. Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized using microwave-assisted techniques exhibited significant antiviral activity against a range of respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome coronavirus, highlighting the potential of quinazolinone derivatives in antiviral drug development (P. Selvam et al., 2007).
Antitumor Applications
The search for more water-soluble analogues of quinazolin-4-one-based antitumor agents has led to the discovery of compounds with enhanced cytotoxicity and novel biochemical characteristics, such as delayed, non-phase specific, cell-cycle arrest. These studies provide insight into the development of quinazolinone derivatives as potential antitumor agents (V. Bavetsias et al., 2002).
Anticancer PI3K Inhibitors
Quinazolinone derivatives have been identified as novel structures of PI3K inhibitors and anticancer agents based on bioisostere, with compounds demonstrating potent antiproliferative activities against various human cancer cell lines. These findings underscore the therapeutic potential of quinazolinone derivatives in cancer treatment, particularly through the inhibition of the PI3K/AKT/mTOR pathway (Teng Shao et al., 2014).
Mechanism of Action
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with benzyl chloroformate to form the benzyl carbamate intermediate. This intermediate is then reacted with N-(3-methoxypropyl)aniline to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "sulfur", "bromine", "acetic anhydride", "benzyl chloroformate", "N-(3-methoxypropyl)aniline" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Mix 2-aminobenzoic acid, sulfur, and acetic anhydride in a round-bottom flask.", "b. Heat the mixture to 180°C for 4 hours.", "c. Cool the mixture and add water to precipitate the product.", "d. Filter and dry the product to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Step 2: Synthesis of benzyl carbamate intermediate", "a. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline in DMF.", "b. Add benzyl chloroformate and triethylamine to the solution.", "c. Stir the mixture at room temperature for 24 hours.", "d. Add water to the mixture and extract the product with ethyl acetate.", "e. Dry the organic layer and evaporate the solvent to obtain the benzyl carbamate intermediate.", "Step 3: Synthesis of final product", "a. Dissolve the benzyl carbamate intermediate in DMF.", "b. Add N-(3-methoxypropyl)aniline and potassium carbonate to the solution.", "c. Stir the mixture at room temperature for 24 hours.", "d. Add water to the mixture and extract the product with ethyl acetate.", "e. Dry the organic layer and evaporate the solvent to obtain the final product, 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide." ] } | |
CAS RN |
422287-61-4 |
Product Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide |
Molecular Formula |
C20H20BrN3O3S |
Molecular Weight |
462.36 |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C20H20BrN3O3S/c1-27-10-2-9-22-18(25)14-5-3-13(4-6-14)12-24-19(26)16-11-15(21)7-8-17(16)23-20(24)28/h3-8,11H,2,9-10,12H2,1H3,(H,22,25)(H,23,28) |
InChI Key |
OTZQEOPAEFGHLG-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2755270.png)
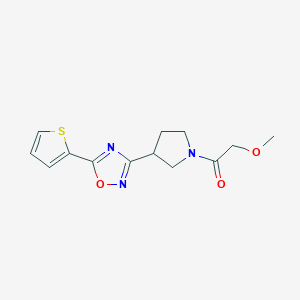
![6-(2,6-dichlorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2755273.png)

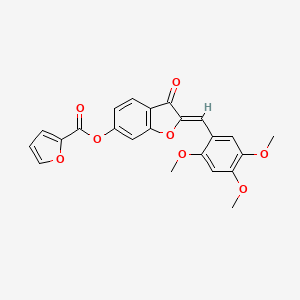
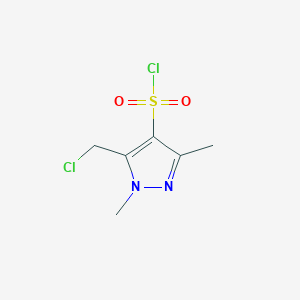
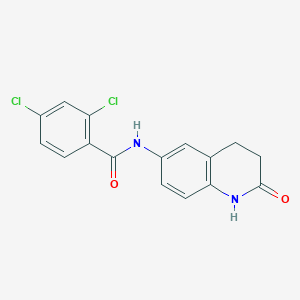
![4-[(1R)-1-hydroxyethyl]phenol](/img/structure/B2755281.png)
![3-benzyl-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2755285.png)
![tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate](/img/structure/B2755286.png)
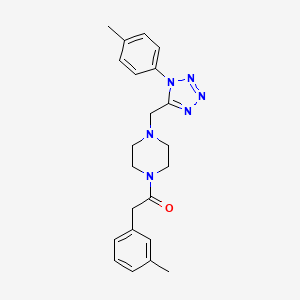
![N-allyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2755290.png)
